3-Chlorobenzenesulfinic acid sodium salt, 95%

Vue d'ensemble

Description

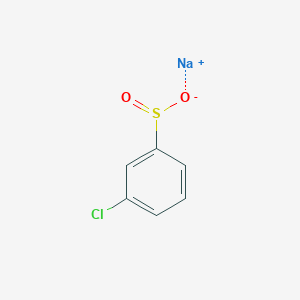

3-Chlorobenzenesulfinic acid sodium salt is a chemical compound with the molecular formula C6H6ClNaO2S . It is a type of salt that is formed from the reaction of 3-Chlorobenzenesulfinic acid with a sodium base .

Synthesis Analysis

The synthesis of sodium sulfinates, such as 3-Chlorobenzenesulfinic acid sodium salt, has been a topic of interest in recent years . Sodium sulfinates are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They can be synthesized through various methods, including the reaction of sulfone with an equivalent amount of a thiol sodium salt .Molecular Structure Analysis

The molecular structure of 3-Chlorobenzenesulfinic acid sodium salt consists of a benzene ring substituted with a chlorine atom and a sulfinic acid group, which is further ionized to a sodium salt . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis

As a salt, 3-Chlorobenzenesulfinic acid sodium salt can participate in various chemical reactions. Salts can react with acids to form a new salt and water, a process known as neutralization . They can also react with bases to form a new salt . The exact reactions that 3-Chlorobenzenesulfinic acid sodium salt can participate in would depend on the specific conditions and reactants present.Applications De Recherche Scientifique

Synthesis and Material Science Applications

Nanomaterial Synthesis

The incorporation of sulfonate compounds like 4-Chlorobenzenesulfonate into zinc–aluminium layered double hydroxides (LDHs) demonstrates the utility of these compounds in creating hybrid nanostructured materials. This process involves intercalation techniques that allow for the development of materials with specific properties, such as enhanced thermal stability and chemical reactivity (Lakraimi et al., 2006).

Functional Materials

The synthesis of Oxiranemethanesulfonic acid sodium salt from 1-propanesulfonic acid, 3-chloro-2-hydroxy sodium salt, showcases the role of these compounds in producing functional materials. These materials have applications across various domains, including gelling agents, emulsifiers, and photosensitive materials, highlighting the versatility of sulfonate salts in materials science (Chen Zheng-guo, 2005).

Environmental and Analytical Chemistry

Advanced Oxidation Processes

The presence of chloride ions, such as those from sodium chloride, affects the degradation of azo dyes in advanced oxidation processes (AOPs). Research into the dual effects of chloride ions on dye degradation by sulfate radical-based AOPs has implications for the formation of chlorinated aromatic compounds, which is crucial for the treatment of chloride-rich wastewater (Ruixia Yuan et al., 2011).

Dechlorination and Detoxification

Sodium carbonate/glycerol systems demonstrate efficiency in dechlorinating and detoxifying organochlorine compounds. This novel approach provides insights into mechanisms suitable for the environmental cleanup of persistent organic pollutants (H. Hai et al., 2014).

Agricultural and Food Science

- Ammonia Emission Control: Sodium bisulfate (SBS) usage in the dairy industry for ammonia emission control in dairy slurry indicates the potential of sulfonate salts in agricultural environmental management. This study highlights the effectiveness of SBS in reducing emissions of ammonia and alcohols, contributing to improved air quality around livestock facilities (Huawei Sun et al., 2008).

Safety And Hazards

While specific safety and hazard information for 3-Chlorobenzenesulfinic acid sodium salt is not available, it’s important to handle all chemical substances with care. For similar compounds, hazards may include skin irritation, serious eye irritation, and potential for allergic skin reaction . Always refer to the material safety data sheet (MSDS) for the specific compound for detailed safety information.

Propriétés

IUPAC Name |

sodium;3-chlorobenzenesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S.Na/c7-5-2-1-3-6(4-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTGBXBCOKAEKI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-chlorobenzenesulfinate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

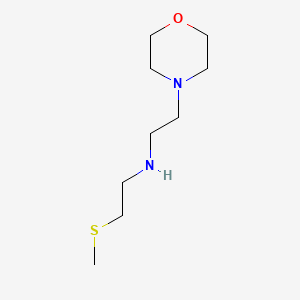

![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)

![N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine](/img/structure/B6320532.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)